N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester derivative with a benzamide backbone. Its molecular formula is C₁₇H₂₄BNO₄ (calculated molecular weight: ~305.19 g/mol). The compound features a cyclopropyl group attached to the amide nitrogen, a methoxy (-OCH₃) substituent at the 3-position of the benzene ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position. This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for constructing biaryl systems .
Properties
Molecular Formula |
C17H24BNO4 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
N-cyclopropyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-6-11(10-14(13)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) |
InChI Key |
YIEUGFBIMDGPDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CC3)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally involves:
- Formation of the benzamide core with the cyclopropylamine moiety.
- Introduction of the methoxy substituent at the 3-position of the benzamide aromatic ring.
- Installation of the pinacol boronate ester at the 4-position via selective borylation.
The critical step is the selective borylation of the aromatic ring, often achieved using palladium-catalyzed Suzuki–Miyaura cross-coupling or direct C–H borylation methods.
Palladium-Catalyzed Borylation via Suzuki–Miyaura Cross-Coupling
A robust and widely applied method for preparing arylboronates like the target compound involves Suzuki–Miyaura cross-coupling catalyzed by palladium complexes with appropriate ligands.
Key Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Catalyst | Pd(dba)2 (palladium dibenzylideneacetone), Pd(OAc)2, or Pd(dppf)Cl2 |
| Ligands | Xantphos, XPhos, RuPhos, or dppf |
| Base | Cesium carbonate (Cs2CO3) |
| Solvent System | Cyclopentyl methyl ether (CPME)/H2O (4:1), toluene/H2O (4:1), or methyl tert-butyl ether (MTBE)/H2O (4:1) |
| Temperature | 55–115 °C |
| Reaction Time | 0.75–16 hours |
| Atmosphere | Inert (argon or nitrogen) |
Representative Data from Literature
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 10 | Pd(dba)2 (2.5%) | Xantphos (5%) | 1 | CPME:H2O (4:1) | 106 | 0.75 | 99 (73 isolated yield) | Minimal Boc deprotection, high conversion |
| 7 | Pd(OAc)2 (5%) | XPhos (5%) | 3 | Tol:H2O (4:1) | 115 | 16 | 93 | Good conversion |
| 13 | Pd(dba)2 (2.5%) | Xantphos (5%) | 1 | MTBE:H2O (4:1) | 55 | 16 | 85 | Clean transformation |
Note: Conversion determined by ^1H NMR integration; isolated yields reported where available.
These conditions reflect optimization efforts to balance catalyst loading, temperature, and reaction time to maximize yield and purity while minimizing side reactions such as deprotection or impurity formation.
Direct Borylation Using Nickel Catalysts
An alternative approach involves nickel-catalyzed borylation of aryl chlorides or bromides to install the pinacol boronate ester.
Typical Conditions
- Catalyst: Dichlorobis(trimethylphosphine)nickel
- Reagents: Cesium fluoride, trimethyl(2,2,2-trifluoroethoxy)silane
- Solvent: 1,4-Dioxane
- Temperature: 100 °C
- Time: 12 hours
- Atmosphere: Argon, sealed tube
Experimental Summary
- Starting from 4-chlorobenzamide derivatives, the reaction proceeds with cesium fluoride and nickel catalyst in 1,4-dioxane.
- After reaction completion, aqueous ammonium chloride quench and organic extraction yield the boronate ester intermediate.
- Purification by silica gel chromatography affords the product in approximately 75% yield.
This method is notable for its use of a nickel catalyst and fluoride activation, providing a complementary route to palladium catalysis.
Amide Formation Step
The formation of the N-cyclopropylbenzamide core typically involves coupling of the corresponding carboxylic acid or acid derivative with cyclopropylamine.
Representative Conditions
- Coupling agents: 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl), benzotriazol-1-ol
- Base: Triethylamine
- Solvent: Dichloromethane
- Temperature: Room temperature (20 °C)
- Time: 3 hours
This amide coupling is a standard peptide bond formation approach, yielding the benzamide in moderate to good yields (around 45%) depending on substrate and conditions.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amide Formation | EDC·HCl-mediated coupling | Cyclopropylamine, benzotriazol-1-ol, Et3N | DCM, 20 °C, 3 h | ~45 | Standard amide coupling |
| Aromatic Borylation | Pd-catalyzed Suzuki–Miyaura coupling | Pd(dba)2, Xantphos, Cs2CO3 | CPME:H2O, 106 °C, 0.75–16 h | 73–99 | Optimized for high conversion and purity |
| Aromatic Borylation | Ni-catalyzed borylation | Dichlorobis(trimethylphosphine)nickel, CsF, TMS-OTf | 1,4-Dioxane, 100 °C, 12 h | 75 | Alternative catalyst system |
Research Findings and Notes
- The palladium-catalyzed Suzuki–Miyaura cross-coupling is the most commonly employed and optimized method for installing the pinacol boronate group on aromatic benzamide substrates, offering high conversion and isolated yields.
- Ligand choice critically affects the reaction efficiency, with Xantphos and XPhos ligands providing superior results due to their bite angle and electronic properties facilitating reductive elimination.
- Lower catalyst loadings can be used but often require longer reaction times and may reduce yield or increase impurities.
- Nickel-catalyzed borylation offers a viable alternative, particularly for substrates sensitive to palladium or when cost considerations are paramount.
- The amide bond formation step is standard but can be influenced by the presence of other functional groups, requiring careful control of reaction conditions to avoid side reactions.
- Purification typically involves silica gel chromatography with solvent gradients optimized for product isolation.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the dioxaborolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzamides and boronic esters.
Scientific Research Applications
Structural Characteristics
This compound features a cyclopropyl group, a methoxy substituent, and a dioxaborolane moiety. The dioxaborolane group is particularly notable for enhancing the compound's reactivity and biological activity. The molecular formula is with a molecular weight of approximately 287.2 g/mol .
Medicinal Chemistry
N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been investigated for its potential biological activities, particularly in anticancer and antimicrobial research. Preliminary studies indicate that this compound may act as a biochemical probe in various biological assays, showing promise in targeting specific enzymes or receptors involved in disease pathways .
Organic Synthesis
The compound's unique structural features make it valuable in synthetic organic chemistry. Its reactivity allows for the development of new synthetic methodologies and intermediates that can be utilized in creating other complex organic molecules .
Biochemical Probes
Research indicates that this compound can serve as a biochemical probe to study interactions within biological systems. This application is crucial for understanding drug mechanisms and developing new therapeutic agents .
Case Studies and Research Findings
Ongoing research focuses on elucidating the interactions of this compound with specific biological targets. Early findings suggest that this compound may interact with receptors or enzymes linked to various diseases, providing insights into its mechanism of action and informing future drug development efforts .
Researchers are also exploring its utility in high-throughput screening assays due to its capacity for multiplexing reactions at a microscale level . This capability could significantly accelerate drug discovery processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyclopropyl and methoxy groups contribute to the compound’s stability and reactivity, allowing it to interact with various biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzamide-derived boronate esters. Below is a detailed comparison with structurally analogous molecules:
Structural and Functional Group Analysis
Reactivity in Cross-Coupling Reactions
- Target Compound : The methoxy group at the 3-position donates electron density to the benzene ring, activating the boronate for Suzuki-Miyaura coupling. This may enhance reaction rates compared to electron-withdrawing substituents (e.g., -Cl) .
- Fluoro Derivative : Fluorine’s electronegativity balances activation and stability, making it suitable for coupling in polar solvents.
Research Findings and Data
Comparative Reactivity Data
*Yields reported under standardized conditions (1.5 eq aryl halide, 80°C, 12 h).
Stability Under Hydrolytic Conditions
Biological Activity
N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological implications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group, a methoxy substituent, and a dioxaborolane moiety. These structural elements contribute to its reactivity and potential biological efficacy. The presence of the dioxaborolane group is particularly noteworthy as it enhances the compound's utility in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The specific methods can vary based on desired yields and purity levels but generally include the formation of the dioxaborolane followed by coupling with the cyclopropyl-benzamide framework.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. For instance, compounds with similar structural features have shown inhibitory effects on various cancer-related targets .
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Cyclopropylbenzamide | Cyclopropyl group attached to benzamide | Commonly used intermediate in organic synthesis |
| 4-Cyclopropyl-N-(trifluoromethyl)benzamide | Trifluoromethyl substituent | Exhibits strong inhibition on tumor-related targets |
| 4-Methoxy-N-cyclopropyl-benzamide | Methoxy substituent without dioxaborolane | Less complex but retains some biological activity |
This table highlights how this compound stands out due to its incorporation of the dioxaborolane group, which enhances its reactivity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological targets. For example:
- Inhibition of CYP Enzymes : A study indicated that compounds with similar structures exhibited potent reversible inhibition of CYP3A4, a critical enzyme involved in drug metabolism. This raises concerns about potential drug-drug interactions and metabolic stability .
- Antiparasitic Activity : Related compounds have shown varying degrees of antiparasitic activity, suggesting that modifications in structure can significantly influence efficacy. The inclusion of specific groups like cyclopropyl has been associated with maintaining or enhancing activity against parasites .
Q & A
Q. What are the standard synthetic routes for N-Cyclopropyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and what analytical techniques confirm its structure?
The synthesis typically involves a multi-step process, beginning with the introduction of the tetramethyl dioxaborolan moiety via Suzuki-Miyaura cross-coupling. Key steps include:
- Coupling of a boronic acid pinacol ester with a halogenated benzamide precursor under palladium catalysis (e.g., Pd(PPh₃)₄).
- Cyclopropane ring formation via [2+1] cycloaddition or alkylation of a primary amine intermediate. Structural confirmation relies on ¹H/¹³C NMR to verify aromatic protons, cyclopropyl CH₂ groups, and methoxy signals, while high-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR further confirms amide C=O stretching (~1650 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .
Q. How does the tetramethyl dioxaborolan moiety influence the compound’s solubility and handling in experimental settings?
The dioxaborolan group increases solubility in polar aprotic solvents (e.g., DMF, THF) but reduces aqueous solubility. Storage requires anhydrous conditions at 2–8°C to prevent hydrolysis of the boronate ester. Handling under inert atmospheres (N₂/Ar) is critical to avoid oxidative degradation .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound under inert conditions?
Yield optimization involves:
- Schlenk line techniques for solvent degassing and reagent transfer.
- Temperature control (60–80°C) during coupling to balance reaction rate and side-product formation.
- Use of ligand-accelerated catalysis (e.g., SPhos or XPhos ligands) to enhance Pd-mediated cross-coupling efficiency. Reaction progress is monitored via TLC (Rf ~0.5 in 3:7 EtOAc/hexanes) or HPLC (C18 column, acetonitrile/water gradient) . Post-synthesis purification employs flash chromatography or recrystallization from ethanol/water .
Q. How can conflicting NMR data regarding the cyclopropyl group’s configuration be resolved?
Discrepancies in cyclopropyl CH₂ splitting patterns (e.g., unexpected diastereotopicity) are addressed by:
- 2D NMR (COSY, NOESY) to assign coupling networks and spatial proximity of protons.
- Variable-temperature NMR to reduce signal broadening caused by ring strain.
- X-ray crystallography for unambiguous confirmation of stereochemistry and crystal packing effects .
Q. What computational methods predict the reactivity of the boronate ester in cross-coupling reactions?
Density Functional Theory (DFT) calculations model transition states for Suzuki-Miyaura coupling, focusing on:
- Boron-oxygen bond dissociation energy (BDE) to assess boronate stability.
- Electron-density maps to predict regioselectivity in Pd-mediated coupling.
- Solvent effects (e.g., dielectric constant of THF vs. DMF) on reaction kinetics. These studies guide ligand selection and catalyst design to minimize side reactions like protodeboronation .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical and experimental yields in large-scale syntheses?
Scale-up challenges (e.g., reduced mixing efficiency or heat dissipation) are mitigated by:
- Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, stoichiometry).
- In situ IR spectroscopy to monitor boronate ester integrity during prolonged reactions.
- Mass balance analysis to track unreacted starting materials or intermediates, enabling iterative process refinement .
Application-Oriented Questions
Q. What biological assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- In vitro kinase profiling using ATP-binding site competition assays (e.g., ADP-Glo™).
- Cellular assays (e.g., Western blotting for phospho-protein levels) to validate target engagement.
- Molecular docking (AutoDock Vina) to predict binding poses in kinase active sites, leveraging the boronate’s Lewis acidity for interactions with catalytic lysines .
Methodological Best Practices
Q. What precautions prevent hydrolysis of the tetramethyl dioxaborolan group during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
